1-(2-Methyl-piperidin-1-yl)-propan-2-ol is an organic compound characterized by the presence of a piperidine ring and a hydroxyl functional group. The molecular formula for this compound is C9H19NO, and its structure features a propan-2-ol backbone attached to a 2-methylpiperidine moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, acting as a versatile building block for more complex molecules.
Research indicates that 1-(2-Methyl-piperidin-1-yl)-propan-2-ol exhibits biological activity, particularly in the context of enzyme interactions and metabolic pathways. It may act as an inhibitor or activator of specific molecular targets, influencing various biological processes. The unique combination of the piperidine ring and hydroxyl group enhances its binding affinity and specificity towards these targets, making it valuable in pharmacological studies.
The synthesis of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol typically involves the reaction of 2-methylpiperidine with propylene oxide under controlled conditions. This reaction is usually facilitated by a catalyst, such as sodium hydroxide, which promotes the opening of the epoxide ring followed by nucleophilic attack by the nitrogen in the piperidine.
On an industrial scale, continuous flow processes are employed to enhance yield and purity. Advanced catalytic systems and optimized reaction conditions are crucial for efficient large-scale synthesis.
1-(2-Methyl-piperidin-1-yl)-propan-2-ol has several applications across various fields:
Studies on 1-(2-Methyl-piperidin-1-yl)-propan-2-ol focus on its interactions with biological targets, particularly its ability to modulate receptor activity. The compound's mechanism often involves forming hydrogen bonds with active sites while the piperidine ring interacts with hydrophobic pockets within enzymes or receptors, leading to various biological effects.
Several compounds share structural similarities with 1-(2-Methyl-piperidin-1-yl)-propan-2-ol:
| Compound Name | Structure Feature | Unique Aspects |
|---|---|---|
| 1-(2-Methyl-piperidin-1-yl)-propan-2-one | Similar structure but with a ketone group | Different reactivity due to carbonyl presence |
| 1-(2-Methyl-piperidin-1-yl)-propanamine | Similar structure but with an amine group | Altered biological activity compared to alcohol |
| 2-Methyl-piperidin-1-YL-acetic acid | Similar piperidine ring but with an acetic acid | Different functional properties due to carboxylic acid |
The uniqueness of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol lies in its specific combination of a piperidine ring with a hydroxyl group. This configuration imparts distinct chemical reactivity and biological activity, making it particularly valuable for research and industrial applications. Its ability to undergo diverse chemical transformations while maintaining specific interactions with biological systems sets it apart from similar compounds.
The solubility characteristics of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol are fundamentally determined by its dual nature as both a tertiary amine and secondary alcohol. This compound exhibits excellent solubility in water and polar protic solvents due to multiple mechanisms of solvation [1] [2] [3].
The compound demonstrates high aqueous solubility attributed to its ability to form extensive hydrogen bonding networks [1]. The secondary alcohol functional group serves as both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen acts as a hydrogen bond acceptor. This dual functionality creates multiple solvation sites, facilitating strong interactions with water molecules.
In aqueous solution, the compound exists in equilibrium between its neutral form and protonated species, with the piperidine nitrogen (pKa ≈ 11.1) becoming protonated under mildly acidic conditions [1]. This ionization significantly enhances water solubility through charge-dipole interactions and ionic solvation mechanisms.
The compound shows exceptional solubility in polar protic solvents including methanol, ethanol, and isopropanol [2]. This behavior reflects the compound's ability to participate in hydrogen bonding networks characteristic of alcohol-based solvents. The hydroxyl group of the secondary alcohol readily forms intermolecular hydrogen bonds with solvent molecules, while the tertiary amine provides additional coordination sites.
Studies with similar piperidine-alcohol derivatives indicate that polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) also provide excellent solvation [3]. In these systems, the compound benefits from strong dipole-dipole interactions and coordination through the nitrogen lone pair.
In contrast to its behavior in polar systems, 1-(2-Methyl-piperidin-1-yl)-propan-2-ol exhibits limited solubility in non-polar solvents such as hexane, cyclohexane, and aromatic hydrocarbons [4]. This poor solubility reflects the compound's hydrophilic character and the energetic cost of disrupting existing hydrogen bonding networks.
The compound's LogP value remains unreported in the literature, though structural analogs suggest a relatively low partition coefficient favoring the aqueous phase [5]. The presence of both hydroxyl and tertiary amine functionalities creates significant hydrophilic character that outweighs the modest lipophilicity contributed by the methylpiperidine ring system.
The solubility behavior is further influenced by solvent-dependent conformational preferences. In protic solvents, the compound may adopt conformations that maximize hydrogen bonding interactions, while in aprotic media, alternative conformations may be stabilized through different interaction modes [6].
The thermal behavior of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol reflects the stability characteristics typical of tertiary amine-alcohol systems, with decomposition pathways involving both dehydration and ring-opening mechanisms.
Based on structural analogs and the reported boiling point of 232.9 ± 13.0°C at 760 mmHg [7], the compound demonstrates thermal stability up to approximately 200°C under standard atmospheric conditions. Above this temperature, decomposition becomes increasingly significant through multiple pathways.
The flash point of 205.9 ± 24.6°C indicates the temperature at which the compound's vapor can ignite in the presence of an ignition source [7]. This relatively high flash point reflects the compound's moderate volatility and provides important safety considerations for handling and storage.
Thermal decomposition of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol proceeds through multiple competing pathways:
Dehydration Reactions: The secondary alcohol functionality undergoes elimination reactions at elevated temperatures, leading to alkene formation and water loss. This process typically initiates around 180-220°C and represents the primary decomposition pathway [8].
Ring Opening: The piperidine ring system may undergo thermal ring-opening reactions, particularly at temperatures exceeding 250°C. These reactions involve carbon-nitrogen bond scission and can lead to the formation of linear amine derivatives [8].
Oxidative Degradation: In the presence of oxygen, the compound may undergo oxidative decomposition, with the tertiary amine being particularly susceptible to N-oxide formation and subsequent degradation [8].
The compound exists as a liquid at room temperature with no reported melting point [7] [1], indicating either an amorphous state or a very low crystalline melting point. This behavior is consistent with the molecular flexibility imparted by the piperidine ring and the presence of the secondary alcohol functional group.
Vapor Pressure Temperature Dependence: While specific vapor pressure data are not available, the compound's behavior is expected to follow the Clausius-Clapeyron equation, with vapor pressure increasing exponentially with temperature. The moderate boiling point suggests appreciable volatility at elevated temperatures.
Thermogravimetric Analysis (TGA) would be expected to show a multi-step decomposition pattern beginning with initial weight loss due to volatile impurities, followed by the main decomposition event around 200-250°C, and finally complete degradation at higher temperatures.
Differential Scanning Calorimetry (DSC) analysis would likely reveal glass transition or crystallization events depending on the compound's solid-state structure. The presence of hydrogen bonding capabilities suggests possible polymorphic behavior in the solid state.
The spectroscopic characterization of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol provides definitive structural identification through complementary analytical techniques, each offering unique insights into the compound's molecular structure and functional group characteristics.
The infrared spectrum of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol exhibits several characteristic absorption bands that provide unambiguous identification of key functional groups [9] [10] [11].
Hydroxyl Group Vibrations: The most prominent feature appears as a broad, intense absorption band in the 3200-3600 cm⁻¹ region, characteristic of the secondary alcohol hydroxyl group [12] [10]. This broadness results from extensive hydrogen bonding in the condensed phase, with the exact position being solvent and concentration dependent. The band typically appears around 3300-3400 cm⁻¹ for neat samples.
Carbon-Oxygen Stretching: The C-O stretching vibration of the secondary alcohol appears as a strong absorption in the 1075-1150 cm⁻¹ region [12] [10]. This frequency range is diagnostic for secondary alcohols, appearing at higher wavenumbers than primary alcohols (1050 cm⁻¹) but lower than tertiary alcohols (1150 cm⁻¹), providing direct evidence for the secondary alcohol functionality.
Alkyl and Heterocyclic C-H Stretching: The saturated C-H stretching vibrations appear as multiple bands in the 2800-3000 cm⁻¹ region [10] [11]. These include both the piperidine ring C-H stretches and the aliphatic C-H stretches from the propanol chain and methyl substituents.
Hydroxyl Bending Vibrations: The OH in-plane bending appears around 1300-1400 cm⁻¹, while the OH out-of-plane wagging is observed in the 600-700 cm⁻¹ region [12] [10]. These bands provide additional confirmation of the hydroxyl functionality.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen environments within the molecule [14].
Hydroxyl Proton: The OH proton appears as a broad signal between 3.5-5.5 ppm, with the exact chemical shift being concentration and solvent dependent [15] . This signal is exchangeable with deuterium oxide (D₂O), providing confirmation of its hydroxyl origin.
Methine Proton: The proton on the carbon bearing the hydroxyl group appears as a multiplet around 3.8-4.2 ppm . This downfield shift results from the deshielding effect of the electronegative oxygen atom.
Piperidine Ring Protons: The protons on the piperidine ring appear in the 2.4-2.8 ppm region [14] . The protons adjacent to nitrogen (N-CH₂) are particularly characteristic, appearing as multiplets due to coupling with neighboring protons.
Methylene Linker: The methylene protons connecting the piperidine to the propanol chain appear around 2.0-2.6 ppm, with their exact chemical shift influenced by both the nitrogen and oxygen environments.
Methyl Groups: The methyl groups appear as doublets or triplets in the 1.0-1.5 ppm region [14], with coupling patterns providing information about their attachment to CH or CH₂ groups.
Carbon-13 NMR (¹³C NMR) provides complementary structural information about the carbon framework [18] [19] .
Secondary Alcohol Carbon: The carbon bearing the hydroxyl group appears around 65-75 ppm, significantly downfield from normal alkyl carbons due to the deshielding effect of the oxygen atom [18] [20].
Piperidine Ring Carbons: The carbons in the six-membered ring appear in the 25-65 ppm region, with carbons adjacent to nitrogen being more downfield than those distant from the heteroatom [18] .
Methyl Carbons: The methyl carbon signals appear in the 15-25 ppm region, with their exact positions depending on their immediate chemical environment [18] [19].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [21] [22].
Molecular Ion Peak: The molecular ion peak [M]⁺ appears at m/z 157, corresponding to the molecular weight of the compound [23]. This peak may be of moderate intensity due to the tendency of the compound to fragment under electron impact conditions.
Alpha Cleavage: A prominent fragment appears at m/z 86, corresponding to the loss of the propanol chain (C₅H₁₀N⁺). This alpha cleavage adjacent to the nitrogen atom is characteristic of amine-containing compounds [21].
Dehydration Fragment: Loss of the hydroxyl group produces a fragment at m/z 140 [M-17]⁺, representing dehydration of the molecular ion [21]. This is a common fragmentation pathway for alcohols under electron impact conditions.
Piperidine Fragment: The base peak often appears at m/z 84, corresponding to the piperidine ring system (C₅H₁₀N⁺) after loss of the methyl group [21]. This fragment represents the most stable cation formed during fragmentation.
Secondary Fragments: Additional fragments may appear due to further decomposition of primary fragments, including smaller alkyl cations and rearrangement products typical of cyclic amine systems.